molecular formula C10H5FN2OS B1489703 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097976-98-0

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1489703
CAS No.: 2097976-98-0
M. Wt: 220.22 g/mol
InChI Key: OXROLECIYVYOOE-UHFFFAOYSA-N
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Description

6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that integrates sulfur, nitrogen, and fluorine into its structure

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically begins with the formation of the thienopyrimidine core. This is often achieved through cyclization reactions involving thieno[2,3-d]pyrimidine precursors.

  • A common synthetic route includes the use of fluorobenzonitrile and thiourea under specific conditions that facilitate the formation of the thienopyrimidine scaffold.

  • Reaction conditions are crucial, often involving high temperatures and specific catalysts to drive the cyclization and subsequent fluorination processes efficiently.

Industrial Production Methods

  • Industrial production methods may involve optimizing the synthetic routes to maximize yield and purity.

  • Large-scale synthesis could employ continuous flow reactors and advanced catalysis to ensure the reaction's efficiency and scalability.

Types of Reactions

  • This compound can undergo various chemical transformations, including:

    • Oxidation: : This can lead to the formation of sulfoxide or sulfone derivatives.

    • Reduction: : Reduction reactions can potentially alter the heterocyclic core or the fluorine substituent.

    • Substitution: : Nucleophilic or electrophilic substitution reactions often target the aromatic fluorine or other functional groups on the molecule.

Common Reagents and Conditions

  • Reagents such as halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide are commonly used.

  • Conditions vary widely, from mild room temperature reactions to high-temperature processes requiring inert atmospheres.

Major Products

  • Oxidation can yield sulfoxide or sulfone derivatives.

  • Reduction may produce partially or fully reduced analogs.

  • Substitution reactions can introduce various functional groups, providing a range of derivative compounds.

Chemistry

  • This compound serves as a building block in the synthesis of more complex molecules.

Biology

  • This compound is investigated for its potential as a bioactive molecule, particularly in enzymatic studies or as a ligand for certain protein targets.

Medicine

  • Its derivatives are being explored for their pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.

Industry

  • Industrial applications might include its use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Biochemical Analysis

Biochemical Properties

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been observed to exhibit inhibitory activity against certain enzymes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction is crucial as it affects the energy metabolism of the bacteria, making it a potential candidate for antitubercular therapy. Additionally, the compound has shown interactions with other biomolecules, including ATP, which further influences its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, it has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This compound influences cell function by inhibiting key enzymes involved in cellular respiration, thereby disrupting the energy production pathways. Moreover, it has been found to be non-cytotoxic to mammalian cell lines, indicating its potential as a safe therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound inhibits cytochrome bd oxidase by binding to its active site, thereby preventing the enzyme from participating in the electron transport chain . This inhibition leads to a decrease in ATP production, which is essential for the survival of Mycobacterium tuberculosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound maintains its inhibitory activity against target enzymes, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibitory effect on Mycobacterium tuberculosis, with higher doses resulting in greater inhibition . At very high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound interacts with enzymes such as cytochrome bd oxidase, which plays a crucial role in the electron transport chain . By inhibiting this enzyme, the compound disrupts the normal metabolic flux, leading to a decrease in ATP production. Additionally, it may affect the levels of other metabolites involved in cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the mitochondria, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it targets cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .

Properties

IUPAC Name

6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROLECIYVYOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
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6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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